molecular formula C9H16ClNO B13593088 3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride

3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride

Cat. No.: B13593088
M. Wt: 189.68 g/mol
InChI Key: OHQSSJXZFSHETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is a bicyclic compound containing a nitrogen atom, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride typically involves a series of organic reactions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone . The reaction conditions often require an acidic environment to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride can be compared with other bicyclic compounds containing nitrogen, such as tropane and its derivatives. What sets it apart is its unique structure, which provides different chemical reactivity and biological activity. Similar compounds include:

  • Tropane
  • Cocaine
  • Scopolamine

These compounds share some structural similarities but differ in their specific functional groups and overall biological effects.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-7-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-10-5-7-2-8(6-10)4-9(11)3-7;/h7-8H,2-6H2,1H3;1H

InChI Key

OHQSSJXZFSHETO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C1)CC(=O)C2.Cl

Origin of Product

United States

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